3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea
Description
Properties
IUPAC Name |
1-methyl-3-(1H-pyrazol-5-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-7-6(11)8-4-5-2-3-9-10-5/h2-3H,4H2,1H3,(H,9,10)(H2,7,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJIYFYAPGYWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea typically involves the reaction of 3-methyl-1H-pyrazole with an appropriate isocyanate. One common method is the reaction of 3-methyl-1H-pyrazole with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The urea moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the urea moiety.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
3-Methyl-1-[(1H-pyrazol-3-yl)methyl]urea has been investigated for its potential as a pharmacophore in drug development. Notably, it has shown promise in the following areas:
- Anti-inflammatory Properties: Research indicates that derivatives of this compound can inhibit p38 mitogen-activated protein kinase (MAPK), which plays a critical role in inflammatory responses. Some derivatives exhibited low micromolar potency (IC50 values ranging from 0.037 to 0.069 µmol/L) against p38 MAPK, making them potential candidates for treating inflammatory disorders .
- Anticancer Activity: The compound's structure allows it to interact with various biological targets, potentially leading to anticancer effects. Studies have shown that related pyrazole derivatives can induce apoptosis in cancer cells and inhibit key enzymes involved in cancer progression .
Biological Studies
Enzyme Inhibition
This compound has been studied for its interactions with enzymes such as soluble epoxide hydrolase (sEH). Inhibition studies have revealed that compounds with similar structures can exhibit inhibition potencies ranging from 0.8 to 27.5 nM against sEH, suggesting that modifications to the pyrazole moiety can significantly influence their activity . Understanding these interactions is crucial for optimizing therapeutic efficacy and minimizing side effects.
Materials Science
Synthesis of Advanced Materials
The compound is also utilized in materials science for synthesizing advanced materials, including polymers and coordination complexes. Its ability to form stable bonds with metals makes it valuable for creating novel materials with specific properties.
Case Study 1: Anti-inflammatory Activity
A series of pyrazolyl urea derivatives were synthesized and evaluated for their anti-inflammatory properties through p38 MAPK inhibition assays. Compounds demonstrated significant activity, with some achieving IC50 values comparable to standard inhibitors. This study highlights the potential of these derivatives as therapeutic agents for inflammatory diseases .
Case Study 2: Anticancer Research
In another study, pyrazole derivatives were assessed for their anticancer potential through various assays, including cell viability and apoptosis induction tests. The results indicated that certain derivatives effectively reduced cell viability in cancer cell lines and induced apoptosis through intrinsic pathways, suggesting their potential as anticancer drugs .
Summary of Applications
Mechanism of Action
The mechanism of action of 3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-ol: Another pyrazole derivative with similar structural features but different functional groups.
1-(1H-pyrazol-3-yl)methylurea: A compound with a similar urea moiety but lacking the methyl group on the pyrazole ring.
Uniqueness
3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea is unique due to the presence of both the methyl group on the pyrazole ring and the urea moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metals further enhances its versatility in scientific research.
Biological Activity
3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₈N₄O. The compound features a pyrazole ring, which is known for its pharmacological versatility, and a urea moiety that contributes to its biological interactions. The presence of both functional groups enhances its potential as a drug candidate.
Target Enzymes and Pathways
Research indicates that compounds containing pyrazole derivatives, including this compound, often act on various biological targets:
- Human Carbonic Anhydrase Inhibition : Pyrazole derivatives have been identified as inhibitors of human carbonic anhydrase II (hCA II), a metalloenzyme crucial for physiological processes like respiration and ion transport. The urea group appears to facilitate binding to the zinc ion in the enzyme's active site, enhancing inhibitory potency .
- Cytotoxic Effects : Some studies report that pyrazole derivatives exhibit cytotoxicity against human cancer cell lines, primarily through apoptosis mediated by the p53 pathway. This suggests potential applications in oncology.
Biochemical Pathways
The compound has been associated with activating autophagy proteins as a survival mechanism in cells exposed to stress or damage. This dual action—promoting cell survival while also inducing apoptosis—highlights its complex role in cellular biology.
Antimicrobial Activity
This compound has shown moderate antibacterial and antifungal properties. In vitro studies demonstrated effectiveness against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL . This positions it as a potential candidate for treating infections caused by resistant bacteria.
Anti-inflammatory Properties
The compound's ability to inhibit inflammatory pathways suggests its utility in managing conditions characterized by excessive inflammation. Research indicates that certain pyrazole derivatives can inhibit pro-inflammatory cytokines, making them suitable for further exploration in anti-inflammatory drug development .
Antitumor Activity
Preliminary studies indicate that this compound may possess antitumor properties. It has been evaluated alongside other pyrazole derivatives for their effects on tumor cell lines, showing promise as a scaffold for developing new anticancer agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 3-methyl-1-(phenyl)-1H-pyrazol-5-ol | Structure | Moderate antibacterial activity | Similar scaffold but different substituents |
| 1-(1H-pyrazol-3-yl)methylurea | Structure | Anticancer properties | Lacks methyl group on the pyrazole ring |
The unique combination of the methyl group on the pyrazole ring and the urea moiety in this compound distinguishes it from other derivatives, potentially enhancing its biological activities.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated various pyrazole derivatives against clinical isolates of bacteria and fungi, revealing that 3-methyl derivatives exhibited significant antimicrobial activity compared to non-methylated counterparts .
- Inhibition Studies : Research focused on soluble epoxide hydrolase (sEH) inhibitors demonstrated that modifications in the pyrazole ring significantly affected inhibition potency, with some derivatives showing IC50 values as low as 0.8 nM .
Q & A
Q. What are the optimal synthetic routes for 3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea, and how can reaction conditions be systematically optimized?
- Methodological Answer : A two-step approach is recommended. First, synthesize the pyrazole intermediate via nucleophilic substitution using NaN₃ in DMF at 50°C for 3 hours (similar to 4-azidomethylpyrazole derivatives in ). Second, couple the intermediate with methylurea using a base-catalyzed reaction in THF under reflux. To optimize conditions, employ a factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters . For purification, use ethanol recrystallization to enhance yield and purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (as demonstrated for pyrazole-urea hybrids in and ).
- NMR spectroscopy : Use ¹H/¹³C NMR (e.g., DMSO-d₆ solvent) to confirm regiochemistry of the pyrazole ring and urea linkage. Compare chemical shifts with analogous compounds (e.g., δ 11.01 ppm for urea NH in ).
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software .
Advanced Research Questions
Q. What computational strategies are effective in predicting the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Apply quantum chemical reaction path searches (e.g., IRC analysis) to map transition states and identify preferred attack sites on the pyrazole ring. Use tools like GRRM17 or Q-Chem to simulate substituent effects on charge distribution (e.g., electron-withdrawing groups at the 3-position may direct nucleophiles to the 5-position). Validate predictions with kinetic isotope effect (KIE) studies .
Q. How should researchers approach contradictory data regarding the biological activity of urea derivatives containing pyrazole moieties?
- Methodological Answer :
- Systematic variation : Synthesize analogs with controlled modifications (e.g., methyl vs. aryl substituents) to isolate structure-activity relationships (SAR).
- Validation assays : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target engagement.
- Meta-analysis : Compare results with structurally related compounds (e.g., pyrazolo[3,4-γ]triazolodiazepines in ) to identify conserved pharmacophores .
Q. What experimental designs are suitable for investigating structure-activity relationships in pyrazole-urea hybrids?
- Methodological Answer :
- Factorial design : Vary substituents (e.g., methyl, trifluoromethyl) and linker lengths while monitoring bioactivity (e.g., IC₅₀ values). Use ANOVA to identify statistically significant variables .
- Multi-parametric optimization : Apply machine learning (e.g., random forest models) to correlate molecular descriptors (e.g., LogP, PSA) with activity. Tools like COMSOL Multiphysics can integrate reaction kinetics and thermodynamics for predictive modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
